1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Metal-Free Synthesis in Aqueous Medium
An efficient, metal-free method for the synthesis of polysubstituted pyrrole derivatives, which may include compounds structurally similar to "1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one", was developed using surfactants in an aqueous medium. This approach facilitates the intermolecular cycloaddition of substituted ethanones and acetylene dicarboxylate, showing potential for environmentally friendly synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Catalytic Hydrogenation Techniques
Research on the catalytic hydrogenation of methyl esters has led to the synthesis of aminopyrrolidin-2-one derivatives, showcasing methods that might be applicable for creating compounds with similar structures to the one . These studies offer insights into selective catalytic reduction processes that are crucial for the synthesis of amino compounds (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).
Applications in Chemical Reactions
Transformation in Three-Component Reactions
Research into the transformation of tetrahydro-pyrrolobenzodiazepines through three-component reactions with methyl propiolate and indole has led to the synthesis of substituted pyrroles. These studies demonstrate the compound's potential use in creating complex organic molecules through ring-opening reactions and could indicate its utility in synthesizing novel organic compounds with specific biological activities (Voskressensky, Borisova, Babakhanova, Titov, Chervyakova, Novikov, Butin, Khrustalev, & Varlamov, 2014).
Biological Evaluation
Antimicrobial Activity Studies
Compounds with structures similar to "this compound" have been synthesized and evaluated for their antimicrobial activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents, indicating their significance in medical and pharmaceutical research (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(7-12)8-13(16)15-6-5-11(14)9-15/h2-4,7,11H,5-6,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOUEZSAWNIZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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